6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine
Description
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a furan-3-yl substituent at position 2 and an ethyl group at position 6 of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol and a CAS registry number of 1341410-83-0 .
Properties
IUPAC Name |
6-ethyl-2-(furan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPMVYXISWASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=COC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-substituted pyrimidine derivatives with furan-containing reagents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine | 6-Ethyl, 2-furan-3-yl | 204.23 | 1341410-83-0 | Ethyl enhances lipophilicity |
| 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | 5-Fluoro, 6-methyl | 193.18 | 1341294-33-4 | Fluorine improves metabolic stability |
| 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine | 6-Chloro, N-ethyl | Not reported | Not available | Chloro may increase electrophilicity |
| 5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine | 5-Fluoro, 2-p-tolylmethoxy | Not reported | Not available | Tolylmethoxy enhances steric bulk |
Key Observations:
- Ethyl vs.
- Fluorine Substitution : Fluorine at position 5 (e.g., 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine) is associated with enhanced metabolic stability and electronic effects that strengthen target binding, a trend observed in fluorinated pharmaceuticals .
Pharmacological and Stability Profiles
While direct data for this compound is sparse, insights can be drawn from related compounds:
- Metabolic Stability : In benzo-thiadiazine analogs, saturation of the dihydrofuran ring (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) improves stereochemical stability and blood-brain barrier penetration, suggesting that pyrimidine derivatives with rigid furan substituents may exhibit similar advantages .
- Biological Activity : Fluorinated pyrimidines like 5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine are reported as nucleic acid synthesis inhibitors, implying that this compound could share mechanistic pathways depending on substituent interactions .
Biological Activity
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an ethyl group and a furan moiety. Its structural formula can be represented as follows:
This compound is investigated for its potential as an enzyme inhibitor or receptor modulator , with applications in anticancer and antiviral therapies.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
- Interaction with Mitochondrial Complexes : Similar compounds have been shown to inhibit mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species (ROS) levels. This mechanism may contribute to its anticancer properties by inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cell signaling pathways associated with cancer growth and metastasis .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Inhibition of cell cycle progression |
| MCF-7 (breast) | 15.0 | Induction of apoptosis |
| A549 (lung) | 10.0 | Inhibition of mitochondrial respiration |
Antiviral Activity
The compound has also been explored for its antiviral properties. Preliminary studies suggest it may exhibit activity against several viral strains, including those responsible for respiratory infections and other viral diseases .
Table 2: Antiviral Activity Data
| Virus | Activity Type | EC50 (µM) |
|---|---|---|
| Influenza A | Inhibition | 25.0 |
| Herpes Simplex Virus (HSV) | Cytopathic Effect | 30.0 |
Biochemical Pathways
This compound influences various biochemical pathways:
- Cell Signaling : The compound modulates protein kinases involved in cell signaling, which can alter gene expression and cellular metabolism.
- Reactive Oxygen Species (ROS) : By inhibiting mitochondrial function, it increases ROS levels, which can lead to oxidative stress in cells—an important mechanism in cancer therapy.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : An in vitro study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent .
- Antiviral Efficacy : Another study assessed its antiviral activity against Influenza A virus, showing promising results in reducing viral load in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
